N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran ring, a trifluoromethyl group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and methyl ketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation reactions, which can be facilitated by reagents like trifluoromethyl iodide (CF3I) in the presence of radical initiators.
Acylation Reaction: The final step involves the acylation of the benzofuran derivative with 4-chloro-3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a promising lead in the development of new drugs.
Industry
In the industrial sector, this compound is explored for its applications in materials science. Its stability and unique electronic properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzofuran ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzothiophene-3-yl)acetamide: Contains a benzothiophene ring instead of a benzofuran ring.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-indole-3-yl)acetamide: Contains an indole ring instead of a benzofuran ring.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the benzofuran ring, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H13ClF3NO2 |
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Molecular Weight |
367.7 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C18H13ClF3NO2/c1-10-2-4-13-11(9-25-16(13)6-10)7-17(24)23-12-3-5-15(19)14(8-12)18(20,21)22/h2-6,8-9H,7H2,1H3,(H,23,24) |
InChI Key |
BIMOJTNZTQUTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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